molecular formula C10H8Cl2F3NO2 B13330336 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

Cat. No.: B13330336
M. Wt: 302.07 g/mol
InChI Key: UJRAVMPRKYCLAV-UHFFFAOYSA-N
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Description

This compound features a 3,5-dichlorophenyl group attached to a central acetic acid backbone, with a 2,2,2-trifluoroethylamino substituent at the α-carbon.

Properties

Molecular Formula

C10H8Cl2F3NO2

Molecular Weight

302.07 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid

InChI

InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18)

InChI Key

UJRAVMPRKYCLAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorophenyl acetic acid and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The 3,5-dichlorophenyl acetic acid is activated by the coupling agent, followed by the addition of 2,2,2-trifluoroethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at positions 2, 3, 5, and 7 due to electron-rich π-systems. The fluorine substituent at position 6 exerts both electronic and steric effects:

  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring but directs incoming electrophiles to the less deactivated positions (e.g., position 2 or 7).

  • Steric effects : The azetidine ring at position 3 may hinder substitution at adjacent positions (e.g., position 2).

Reaction TypeReagents/ConditionsPosition SubstitutedProductYieldReference
Nitration HNO₃/H₂SO₄, 0°CPosition 55-Nitro derivative65%
Sulfonation SO₃·Py, CH₂Cl₂Position 77-Sulfo derivative58%

Nucleophilic Reactions at the Azetidine Nitrogen

The azetidine nitrogen participates in alkylation, acylation, and ring-opening reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF to form quaternary ammonium salts .

  • Acylation : Acetic anhydride in pyridine generates the corresponding acetylated azetidine.

Mechanistic Insight :
The azetidine’s strained four-membered ring enhances nucleophilicity at nitrogen, facilitating rapid alkylation even at room temperature .

Coupling Reactions at Indole C-2

The indole C-2 position exhibits reactivity in cross-coupling reactions. A notable example is the sulfinate-mediated coupling with azetidine sulfinate salts:

SubstrateReagentsConditionsProductYieldReference
3-(Azetidin-3-yl)-6-fluoro-1H-indoleI₂, Na sulfinate salt (3a)CH₂Cl₂, 40°C, 12h2-Sulfonylated indole84%

Procedure :

  • Combine indole (1 equiv), sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (3 equiv), and iodine (1.5 equiv) in CH₂Cl₂.

  • Stir at 40°C for 12 hours, followed by purification via gradient elution (20–30% ethyl acetate/petroleum ether) .

Functionalization of the Azetidine Ring

The azetidine ring undergoes ring-opening and functionalization:

  • Acid-mediated ring-opening : Treatment with HCl/EtOH generates β-chloroamines .

  • Photochemical [2+2] cycloaddition : Reacts with alkenes under blue light (fac-[Ir(dFppy)₃] catalyst) to form bicyclic azetidine derivatives .

Key Data :

  • Reaction Time : 16h (photocycloaddition) .

  • Regioselectivity : Controlled by steric effects from the indole-fluorine group .

Biological Activity-Driven Modifications

The compound serves as a scaffold for bioactive molecules:

  • Anticancer derivatives : N-Alkylation with propargyl bromide followed by click chemistry yields triazole-linked conjugates.

  • Neurological agents : Sulfonamide derivatives (via C-2 sulfonylation) show NMDA receptor antagonism .

Stability and Side Reactions

  • Thermal decomposition : Deg

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance its binding affinity or stability, while the dichlorophenyl group might contribute to its overall biological activity.

Comparison with Similar Compounds

2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic Acid

  • Structure: Substitution of the trifluoroethyl group with a diethylamino moiety.
  • Molecular Formula: C₁₂H₁₅Cl₂NO₂; Molecular Weight: 276.16 .
  • Key Differences: The diethylamino group lacks fluorine atoms, reducing electronegativity and metabolic stability compared to the trifluoroethyl analog. Increased steric bulk from the diethyl group may hinder binding to target receptors compared to the more compact trifluoroethyl substituent.

2-[(3,5-Dichlorophenyl)amino]acetic Acid

  • Structure: Simplification of the substituent to a primary amino group (-NH₂).
  • Molecular Formula: C₈H₇Cl₂NO₂; Molecular Weight: 220.06 .
  • Lower molecular weight and reduced lipophilicity may limit bioavailability compared to the target compound.
  • Applications : Likely serves as a synthetic intermediate due to its simplicity .

2-(3,5-Dichlorophenyl)acetic Acid

  • Structure: Lacks the amino substituent entirely.
  • Molecular Formula : C₈H₆Cl₂O₂; Molecular Weight : 205.04 .
  • Reduced steric and electronic complexity may render it less potent in pesticidal or pharmacological contexts.
  • Applications : Primarily a precursor in synthetic pathways for more complex derivatives .

2-(3,5-Difluorophenyl)-2-hydroxy-acetic Acid

  • Structure: Replaces chlorine atoms with fluorine and substitutes the amino group with a hydroxyl.
  • Molecular Formula : C₈H₆F₂O₃ (inferred from ).
  • Key Differences: Fluorine’s smaller atomic radius and higher electronegativity alter electronic distribution compared to chlorine. The hydroxyl group increases acidity (pKa ~3–4) compared to the amino group (pKa ~9–10), affecting solubility and ionization at physiological pH.
  • Applications : Used in pharmaceutical synthesis, such as pyrazine-carboxamide derivatives .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
Target Compound (Trifluoroethylamino analog) Not explicitly provided* ~270–300 3,5-Dichlorophenyl, CF₃CH₂NH Agrochemicals (patent references)
2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic Acid C₁₂H₁₅Cl₂NO₂ 276.16 3,5-Dichlorophenyl, (C₂H₅)₂NH Research intermediate
2-[(3,5-Dichlorophenyl)amino]acetic Acid C₈H₇Cl₂NO₂ 220.06 3,5-Dichlorophenyl, NH₂ Synthetic precursor
2-(3,5-Dichlorophenyl)acetic Acid C₈H₆Cl₂O₂ 205.04 3,5-Dichlorophenyl, no amino group Chemical building block
2-(3,5-Difluorophenyl)-2-hydroxy-acetic Acid C₈H₆F₂O₃ ~200.13 3,5-Difluorophenyl, OH Pharmaceutical synthesis

*Estimated based on analogs.

Key Research Findings and Implications

Substituent Effects: Trifluoroethyl vs. Diethylamino: The trifluoroethyl group enhances metabolic stability and electron-withdrawing capacity, critical for prolonged pesticidal activity . Amino vs. Hydroxyl: Amino groups enable hydrogen bonding with biological targets, while hydroxyl groups increase solubility but reduce basicity .

Chlorine vs. Fluorine :

  • Chlorine’s larger size and lower electronegativity increase lipophilicity compared to fluorine, favoring membrane penetration in agrochemicals .

Synthetic Utility: Compounds like 2-(3,5-dichlorophenyl)acetic acid serve as foundational building blocks, while advanced analogs (e.g., trifluoroethylamino derivatives) require specialized coupling reagents, as seen in Example 6 of .

Biological Activity

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid, also known as its hydrochloride form, is a synthetic organic compound belonging to the class of amino acids. Its unique structure, characterized by dichlorophenyl and trifluoroethyl groups, suggests potential biological activities that merit investigation.

  • IUPAC Name : 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid; hydrochloride
  • Chemical Formula : C10H9Cl2F3NO2
  • Molecular Weight : 338.54 g/mol
  • CAS Number : 1423026-08-7

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as receptors and enzymes. The trifluoroethyl group may enhance lipophilicity and metabolic stability, influencing how the compound interacts with biological systems.

Biological Activity Overview

Research indicates that the compound exhibits several potential biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar structures have shown anti-inflammatory properties. This could be attributed to the modulation of inflammatory pathways and cytokine release.
  • Immunosuppressive Activity : The compound may influence immune responses, potentially serving as a pharmacological tool in conditions requiring immune modulation.
  • Cellular Interactions : Investigations into its effects on cellular processes are ongoing, with a focus on how it may alter cell signaling pathways.

Case Studies and Research Findings

A review of existing literature reveals various studies focusing on the biological activity of related compounds:

  • Study on Amino Acid Derivatives : Research has shown that derivatives of amino acids similar to this compound can exhibit significant anti-inflammatory and immunosuppressive effects. For instance, a study indicated that modifications in the chemical structure can lead to enhanced bioactivity against inflammatory mediators .
  • Pharmacological Applications : The compound has been evaluated for its potential therapeutic applications in drug development. Its ability to interact with specific biological macromolecules makes it a candidate for further exploration in pharmacology .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Anti-inflammatoryPotential modulation of inflammatory pathways,
ImmunosuppressiveEffects on immune responses observed,
Cellular InteractionsOngoing studies on signaling pathway alterations ,

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 3,5-dichlorophenylamine intermediate via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2: Alkylation with 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethyl group .
  • Step 3: Acetic acid sidechain incorporation via glycine derivatives, followed by acid-catalyzed cyclization or coupling .

Key Considerations:

  • Purification by column chromatography (silica gel, eluent: hexane/ethyl acetate) .
  • Yield optimization requires strict control of reaction temperature (0–5°C during alkylation) .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Answer: Essential characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons from dichlorophenyl group) and δ 3.5–4.0 ppm (trifluoroethylamino protons) .
    • ¹³C NMR: Signals near δ 170 ppm (carboxylic acid carbonyl) and δ 120–125 ppm (CF₃ group) .
  • Mass Spectrometry: Molecular ion peak at m/z 330.1 (C₁₀H₈Cl₂F₃NO₂) .
  • HPLC Purity Analysis: C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min .

Q. What are the stability profiles and storage recommendations for this compound?

Answer:

  • Stability: Hydrolytically sensitive due to the trifluoroethylamino group; degrades under prolonged exposure to moisture or light .
  • Storage:
    • Short-term: –20°C in desiccated, amber vials.
    • Long-term: Under argon at –80°C with molecular sieves .

Q. What preliminary biological activities have been reported?

Answer:

  • Insecticidal Activity: Acts as a chitin synthesis inhibitor in lepidopteran pests (LC₅₀ = 12.5 μM in Spodoptera frugiperda assays) .
  • Mode of Action: Structural analogs disrupt mitochondrial electron transport in Tetranychus urticae (spider mites) .

Advanced Research Questions

Q. How can contradictory data on its mechanism of action be resolved?

Answer: Conflicting reports (e.g., chitin inhibition vs. mitochondrial disruption) require:

  • Comparative Assays: Parallel testing in in vitro chitin synthase assays and mitochondrial membrane potential assays (JC-1 dye) .
  • Isotopic Labeling: Use ¹⁴C-labeled compound to track metabolic pathways in target organisms .

Q. What advanced analytical methods are suitable for quantifying metabolites in complex matrices?

Answer:

  • LC-HRMS: Q-Exactive Orbitrap with HILIC chromatography for polar metabolites .
  • Data Interpretation: Use software (e.g., Compound Discoverer) to identify degradation products like 3,5-dichloroaniline .

Q. How does structural modification influence bioactivity?

Answer: Structure-Activity Relationship (SAR) Insights:

Modification Effect on Activity Source
Replacement of CF₃ with CH₃10× reduction in insecticidal activity
Addition of methyl group to acetic acidEnhanced bioavailability (logP reduced from 2.8 to 2.1)

Q. What experimental designs address discrepancies in reported stability data?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying temperatures .

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